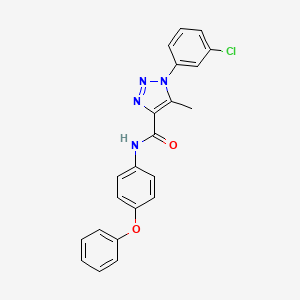
1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as CCT251545, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in cancer research.
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the triazole ring is known to contribute to antimicrobial properties, and modifications at the phenyl rings can enhance this activity. Research has shown that similar compounds exhibit good antimicrobial activity against a variety of microorganisms, including Escherichia coli, Bacillus megaterium, and Bacillus subtilis . These findings suggest that our compound could be effective in combating bacterial infections and could be a starting point for the development of new antibiotics.
Antitumor Applications
Derivatives of triazole compounds have been investigated for their cytotoxic activities against various cancer cell lines. Studies indicate that compounds with similar structures demonstrate superior cytotoxic activities, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values in the nanomolar range . This suggests that “1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” could be a promising candidate for cancer therapy research.
Agricultural Use
In agriculture, compounds with triazole cores are often used as fungicides, herbicides, and insecticides. The nitrogen heterocyclic compound plays a significant role in the pesticide industry due to its high activity and low toxicity . The compound could potentially be developed into a pesticide that is both effective and safe for use in agricultural practices.
Environmental Science
The environmental impact of chemical compounds is an important area of study. Triazole derivatives can be involved in processes that generate reactive oxygen species (ROS), which are linked to oxidative stress and environmental toxicity . Understanding the behavior of such compounds can lead to the development of safer chemicals that minimize environmental damage.
Chemical Industry Applications
In the chemical industry, triazole derivatives are valuable for their versatile chemical properties. They can serve as intermediates in the synthesis of more complex molecules or as building blocks for polymers and resins . The compound could be used in the design and manufacture of materials with specific desired properties.
Biochemical Research
Triazole derivatives are also of interest in biochemistry for their enzyme inhibitory properties. For example, they can act as inhibitors of enzymes like cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . This compound could be used in the study of biochemical pathways and the development of drugs targeting specific enzymes.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-15-21(25-26-27(15)18-7-5-6-16(23)14-18)22(28)24-17-10-12-20(13-11-17)29-19-8-3-2-4-9-19/h2-14H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECFBLURIFBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2880911.png)

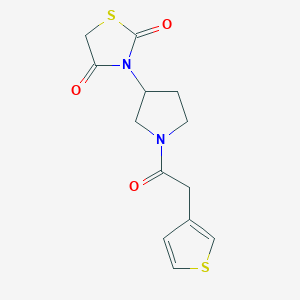

![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2880916.png)


![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2880920.png)
![8-(1,3,4-Thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2880921.png)
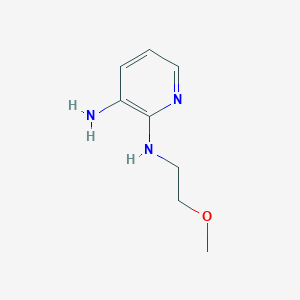
![(1R,6S,7S,8S)-8-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2880925.png)
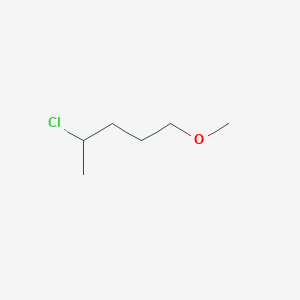
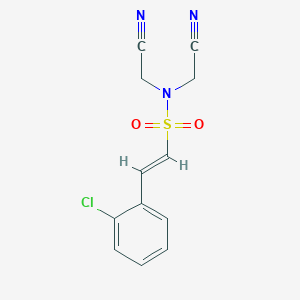
![5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine](/img/structure/B2880930.png)